3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
The compound appears to contain a benzothiazole ring, a pyrazolo[1,5-a]pyrazine ring, and a piperazine ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery due to their diverse biological activities . Pyrazolo[1,5-a]pyrazines are nitrogen-containing heterocycles that are also found in various bioactive compounds . Piperazines are often used in the preparation of pharmaceuticals and polymers.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole, pyrazolo[1,5-a]pyrazine, and piperazine rings. The electronic and steric properties of these rings could influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole, pyrazolo[1,5-a]pyrazine, and piperazine rings could affect its solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, leading to cell death through apoptosis . The downstream effects include a reduction in tumor cell proliferation, making this compound a potential candidate for cancer treatment .
Result of Action
The result of the compound’s action is a significant reduction in the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . This indicates the compound’s potential effectiveness as a cancer treatment.
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, drug discovery, and materials science. Studies could also be conducted to further understand its physical and chemical properties, as well as its biological activities .
Properties
IUPAC Name |
3-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c24-26(25)15-4-2-1-3-13(15)16(20-26)21-9-11-22(12-10-21)17-14-5-6-19-23(14)8-7-18-17/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLDPWEJSHSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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